molecular formula C13H9Cl2NO4 B12398422 Chlomethoxyfen-d3

Chlomethoxyfen-d3

Cat. No.: B12398422
M. Wt: 317.14 g/mol
InChI Key: DXXVCXKMSWHGTF-FIBGUPNXSA-N
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Description

Chlomethoxyfen-d3 is a deuterium-labeled derivative of Chlomethoxyfen, a largely obsolete herbicide. The compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

The synthesis of Chlomethoxyfen-d3 involves the incorporation of deuterium into the molecular structure of Chlomethoxyfen. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Chlomethoxyfen-d3 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Chlomethoxyfen-d3 involves its interaction with specific molecular targets. The deuterium substitution can affect the compound’s binding affinity and metabolic stability. The primary molecular targets include enzymes involved in the metabolic pathways, where the deuterium atoms can influence the reaction kinetics and overall metabolic profile .

Comparison with Similar Compounds

Chlomethoxyfen-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C13H9Cl2NO4

Molecular Weight

317.14 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-1-nitro-2-(trideuteriomethoxy)benzene

InChI

InChI=1S/C13H9Cl2NO4/c1-19-13-7-9(3-4-11(13)16(17)18)20-12-5-2-8(14)6-10(12)15/h2-7H,1H3/i1D3

InChI Key

DXXVCXKMSWHGTF-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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